molecular formula C8H5N3O3 B2657037 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1356016-23-3

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2657037
CAS No.: 1356016-23-3
M. Wt: 191.146
InChI Key: BLFAQVDMGROPLP-UHFFFAOYSA-N
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Description

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit tumor cell proliferation. For example, in vitro assays showed IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . Its mechanism may involve kinase inhibition, targeting pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in macrophage cell lines, indicating its usefulness in treating inflammatory diseases .

The biological activities of this compound are noteworthy:

  • α-Glucosidase Inhibition : This property is crucial for diabetes management as it slows carbohydrate absorption in the intestines. Some derivatives exhibit inhibitory effects with IC50 values significantly lower than standard treatments like acarbose .
  • Fluorescent Properties : The pyrazolo[1,5-a]pyrimidine core can be modified to create fluorescent compounds useful in biological imaging and as biomarkers for cancer cells .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This underscores its potential as a lead compound for anticancer drug development.

Safety and Toxicity Assessment

Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments, suggesting that the compound could be developed further for clinical applications .

Mechanism of Action

The mechanism of action of 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, disrupting the normal function of enzymes involved in critical biological processes . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Biological Activity

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1356016-23-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C8H5N3O3C_8H_5N_3O_3 and a molecular weight of 191.14 g/mol. The structure consists of a pyrazole ring fused with a pyrimidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
CAS Number1356016-23-3
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves the cyclocondensation reaction of appropriate precursors such as 3-amino-pyrazoles with various electrophilic agents. The methods employed have been optimized for yield and purity, allowing for functionalization at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth .

Case Study: Anticancer Efficacy

  • A study published in 2020 highlighted that certain derivatives showed selective cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
  • The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis.

Enzyme Inhibition

This compound has also been reported to act as an inhibitor of various enzymes. This property is crucial for developing drugs targeting specific pathways in diseases such as cancer and inflammation.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Bruton’s Tyrosine KinaseSelective Inhibitor
Cyclin-dependent KinasesCompetitive Inhibitor

Psychopharmacological Effects

Emerging research suggests that this compound may also exhibit psychopharmacological effects. It has been implicated in modulating neurotransmitter systems, which could have implications for treating disorders such as anxiety and depression .

Properties

IUPAC Name

6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-9-7-6(8(13)14)2-10-11(7)3-5/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFAQVDMGROPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-23-3
Record name 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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